1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This compound features a cyclopropane ring attached to a piperidinone moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopropane carboxylic acid with piperidinone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Piperidinone derivatives: These compounds share the piperidinone moiety but differ in their attached functional groups.
Cyclopropane carboxylic acid derivatives: These compounds have the cyclopropane ring but vary in their substituents.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
1483916-19-3 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(2-oxopiperidin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-6-10(7)9(4-5-9)8(12)13/h1-6H2,(H,12,13) |
InChI Key |
PANLMDLLJRXKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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